molecular formula C9H13NO2S B1276929 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6

([2-(Methylamino)ethyl]sulfonyl)benzene

Cat. No. B1276929
CAS RN: 404033-91-6
M. Wt: 199.27 g/mol
InChI Key: PZBLTCZCXLHCIW-UHFFFAOYSA-N
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Description

“([2-(Methylamino)ethyl]sulfonyl)benzene” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .


Molecular Structure Analysis

The molecular formula of “([2-(Methylamino)ethyl]sulfonyl)benzene” is C9H13NO2S, and its molecular weight is 199.27 . The SMILES string representation is CNCCS(=O)(=O)c1ccccc1 .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “([2-(Methylamino)ethyl]sulfonyl)benzene” is not available, it’s worth noting that many sulfonyl-containing compounds, such as sulfonamides, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and follow appropriate safety protocols.

properties

IUPAC Name

2-(benzenesulfonyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLTCZCXLHCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-chloroethylphenyl sulfone and a large excess of methylamine (40% solution in water) in acetonitrile is stirred at room temperature overnight. The solvent is removed in vacuo and the residue is partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride solution is extracted with dilute sulfuric acid. The acidic extract is made basic with 50% sodium hydroxide and the basic solution is extracted with methylene chloride. The methylene chloride solution is dried over magnesium sulfate and the solvent is removed in vacuo to give the title compound.
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